(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide
Description
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.BrH/c1-24-18-9-5-6-16(14-18)19-15-26-20(21-17-7-3-2-4-8-17)23(19)22-10-12-25-13-11-22;/h2-9,14-15H,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIWMAZLCMXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a precursor containing a thiourea and a haloketone under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole precursor is replaced by morpholine.
Attachment of the Methoxyphenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the thiazole ring.
Formation of the Hydrobromide Salt: The final compound is often converted to its hydrobromide salt form by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and processes.
Medicine
In medicinal chemistry, (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Key Differences :
- Substituent Position : The target’s 3-methoxyphenyl group (meta-substituted) contrasts with the para-substituted analog in . Meta-substitution reduces symmetry and may alter electronic effects compared to para-substitution.
- Morpholine vs. Phenyl : The morpholine ring in the target and introduces a polar, saturated heterocycle, enhancing hydrophilicity relative to the diphenyl-substituted analog in .
Physicochemical Properties
- Solubility : Morpholine-containing derivatives (target and ) likely exhibit higher aqueous solubility than purely aromatic analogs (e.g., ) due to the polar morpholine ring. Para-substituted methoxy groups (as in ) may enhance solubility in organic solvents compared to meta-substitution .
- Stability : The hydrobromide salt form improves crystallinity and stability. Nitro-substituted analogs (e.g., ) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Solubility Trends
| Compound | Aqueous Solubility (Predicted) | Organic Solubility (Predicted) |
|---|---|---|
| Target | Moderate | Low |
| Compound from | Low | High |
| Compound from | Moderate | Moderate |
Research Findings
- Morpholine Advantage : Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, enhancing interaction with biological targets (e.g., enzymes) .
- Nitro Group Limitations : While nitro-substituted analogs (e.g., ) show stronger electrophilicity, they may face toxicity concerns, making methoxy derivatives (target) more favorable for drug development .
Q & A
Q. What synthetic routes are commonly employed to prepare (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of thiourea derivatives and coupling with aldehydes or sulfonyl chlorides. Key steps include:
- Cyclization : Using thiourea precursors and 3-methoxyphenyl-substituted reagents under reflux conditions in solvents like ethanol or dichloromethane .
- Coupling Reactions : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is often used as a coupling agent to introduce the morpholino and aniline groups .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or CH₃CN), and reaction time (4–12 hours) are critical for maximizing yield (reported 65–85%) and purity .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E isomerism, particularly for the thiazole ring and imine bond .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with deviations <2 ppm indicating purity .
- UV-Vis and FT-IR : Used to identify conjugated π-systems (λmax ~300–350 nm) and functional groups like C=N (1650–1600 cm⁻¹) .
Q. What are the primary biological activities reported for structurally similar thiazole derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : IC₅₀ ~10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition (IC₅₀ ~0.5–2 µM) in murine macrophage models .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data or reaction mechanisms?
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) to explain UV-Vis absorption bands and reactivity trends .
- Molecular Docking : Clarifies bioactivity discrepancies by modeling interactions with targets (e.g., COX-2 or DNA topoisomerase II) .
- NBO Analysis : Identifies hyperconjugative interactions stabilizing the Z-configuration over the E-isomer .
Q. What strategies address low reproducibility in biological assays for this compound?
- Standardized Protocols : Use fixed cell lines (e.g., HEK-293T for cytotoxicity controls) and ATP-based viability assays to minimize variability .
- Solubility Optimization : Co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes improve aqueous stability .
- Batch Validation : LC-MS purity checks (>95%) and HPLC retention time matching ensure consistency .
Q. How do substituents (e.g., 3-methoxyphenyl vs. morpholino) influence electrochemical properties?
- Cyclic Voltammetry : The methoxyphenyl group reduces oxidation potential (Epa ~0.8 V vs. Ag/AgCl) compared to unsubstituted analogs (Epa ~1.2 V), enhancing electron-donating capacity .
- Morpholino Sulfonyl Groups : Increase polarity (logP ~2.5 vs. ~3.8 for non-sulfonylated analogs), affecting membrane permeability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Source Analysis : Compare assay conditions (e.g., 48-hour vs. 72-hour exposure times) .
- Metabolic Interference : Check for cytochrome P450 inhibitors in cell culture media, which may artificially elevate activity .
- Structural Confirmation : Re-evaluate NMR data for potential isomerization (Z→E) during storage, which reduces potency .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DMF | 80 | EDC | 78 | 97 | |
| CH₃CN | 60 | DCC | 65 | 92 | |
| Ethanol | 70 | None | 52 | 85 |
Q. Table 2. Biological Activity of Analogous Thiazoles
| Compound | Target | IC₅₀/MIC | Model System | Reference |
|---|---|---|---|---|
| Morpholino-thiazole analog | S. aureus | 4 µg/mL | Broth microdilution | |
| Methoxyphenyl derivative | COX-2 | 1.2 µM | RAW 264.7 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
